molecular formula C9H20N2O B11916801 2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine

2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine

Cat. No.: B11916801
M. Wt: 172.27 g/mol
InChI Key: HWNBJLVLQVFJHP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine typically involves the reaction of 5-ethyl-2-methylmorpholine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylmorpholin-2-yl)ethan-1-amine
  • 2-(2-Methylmorpholin-4-yl)ethan-1-amine
  • 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine

Uniqueness

2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine is unique due to its specific substitution pattern on the morpholine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

2-(5-ethyl-2-methylmorpholin-4-yl)ethanamine

InChI

InChI=1S/C9H20N2O/c1-3-9-7-12-8(2)6-11(9)5-4-10/h8-9H,3-7,10H2,1-2H3

InChI Key

HWNBJLVLQVFJHP-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(CN1CCN)C

Origin of Product

United States

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